molecular formula C8H19N B116587 2-Ethylhexylamine CAS No. 104-75-6

2-Ethylhexylamine

Cat. No. B116587
CAS RN: 104-75-6
M. Wt: 129.24 g/mol
InChI Key: LTHNHFOGQMKPOV-UHFFFAOYSA-N
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Description

2-Ethylhexylamine (2-EHA) is a primary C8 monoalkylamine with a branched carbon backbone. It is a versatile intermediate with a variety of applications. The raw material for 2-EHA is 2-Ethylhexanol, an oxo alcohol based on Propene .


Synthesis Analysis

2-Ethylhexylamine is a primary C8 monoalkylamine having a branched carbon backbone which is a versatile intermediate for various applications. The raw materials for 2-ethylhexylamine are 2-ethylhexanol which is oxo alcohol based on propene . A one-step solution-phase synthesis and in situ 2-ethylhexylamine intercalation process have been used to prepare VS2 nanoflowers with ultralarge interlayer spacing .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexylamine is C8H19N. It has a molecular weight of 129.24 .


Chemical Reactions Analysis

2-Ethylhexylamine reacts with oxidizing materials. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-Ethylhexylamine has a density of 0.8±0.1 g/cm3, a boiling point of 167.3±8.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 52.2±0.0 °C. Its index of refraction is 1.431 .

Scientific Research Applications

  • Recovery of Hydrochloric Acid and Metals : 2-Ethylhexylamine, specifically in the form of tris-2-ethylhexylamine (TEHA), is utilized for the recovery of hydrochloric acid and metals from leach solutions. This process has been compared with other extractants for efficiency and effectiveness (Kesieme et al., 2018).

  • Metal Chelating Effects : In the field of chemical synthesis, derivatives of 2-ethylhexylamine have been studied for their metal chelating effects. This includes research on tetrahydropyrimidine-5-carboxylates, a class of compounds synthesized from urea and 2-ethylhexylamine derivatives (Sujayev et al., 2016).

  • Acid Recovery in Solvent Extraction : TEHA is noted for its role in solvent extraction processes, particularly for the recovery of sulfuric acid from waste and process solutions. The efficiency of acid extraction using TEHA is influenced by temperature and other factors (Kesieme et al., 2013).

  • Selective Solvent Extraction : 2-Ethylhexylaminomethylpyridine, a compound related to 2-ethylhexylamine, has been studied for its high selectivity in solvent extraction processes, particularly in the extraction of palladium(II), rhodium(III), and platinum(IV) from hydrochloric acid solutions (Baba & Fukumoto, 1992).

  • Dielectric Relaxation and Glass Transition : The role of 2-ethylhexylamine in the dielectric relaxation behavior of glass-forming mixtures has been examined. This research is significant in understanding the molecular structure and dielectric polarization in hydrogen-bonding liquids (Wang & Richert, 2005).

  • Dissipation in Field Soils : Studies on 2-ethylhexylamine have included its effects on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in field soils. This research contributes to understanding the environmental impact and behavior of certain herbicides (Wilson et al., 1997).

Safety And Hazards

2-Ethylhexylamine is flammable and corrosive. It can cause temporary incapacitation or residual injury. It must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur. It is normally stable, even under fire conditions . It can cause burns of eyes, skin, and mucous membranes. Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

properties

IUPAC Name

2-ethylhexan-1-amine
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InChI

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3
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InChI Key

LTHNHFOGQMKPOV-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CN
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Molecular Formula

C8H19N
Record name 2-ETHYLHEXYLAMINE
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DSSTOX Substance ID

DTXSID4025298
Record name 2-Ethylhexylamine
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Molecular Weight

129.24 g/mol
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Physical Description

2-ethylhexylamine appears as a water-white liquid with a fishlike odor. Less dense than water. Flash point 140 °F. Extremely irritating to skin and eyes. Vapors heavier than air. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid with a fishy odor; [CAMEO] Colorless or light yellow liquid with an odor of amines; [Sigma-Aldrich MSDS]
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Boiling Point

336.6 °F at 760 mmHg (NTP, 1992)
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Flash Point

140 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

1.2 mmHg at 68 °F (NTP, 1992), 1.2 [mmHg]
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Product Name

2-Ethylhexylamine

CAS RN

104-75-6
Record name 2-ETHYLHEXYLAMINE
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Record name 2-Ethylhexylamine
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Melting Point

less than -94 °F (USCG, 1999)
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Synthesis routes and methods I

Procedure details

n-hexylamine and/or 3-methyl-butylamine
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Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is followed. 650 parts of 2-ethyl-hexan-1-ol, 300 parts of a reduced nickel catalyst which contains 60% of nickel on kieselguhr and 7 parts of sodium bicarbonate are heated to 140° C. and at this temperature ammonia gas is passed into the well-stirred suspension at the rate at which it is converted. The reaction ends after 8 hours. The mixture is worked up by distillation and gives 96% of theory of di-2-ethylhexylamine, 1% of theory of 2-ethylhexylamine and 0.3% of theory of tri-2-ethylhexylamine.
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[Compound]
Name
reduced nickel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexylamine
Reactant of Route 2
2-Ethylhexylamine
Reactant of Route 3
2-Ethylhexylamine
Reactant of Route 4
2-Ethylhexylamine
Reactant of Route 5
2-Ethylhexylamine
Reactant of Route 6
2-Ethylhexylamine

Citations

For This Compound
1,080
Citations
X Xue, R Chen, C Yan, P Zhao, Y Hu… - Advanced Energy …, 2019 - Wiley Online Library
… VS 2 nanoflowers intercalated with 2-ethylhexylamine molecules as a high-performance cathode material for RMBs. The intercalation of 2-ethylhexylamine molecules on one hand …
Number of citations: 127 onlinelibrary.wiley.com
M Miura, M Toriyama, S Motohashi - Synthetic communications, 2006 - Taylor & Francis
… In conclusion, we succeeded in synthesizing the optically active enantiomers of 2-ethylhexanoic acid, 2-ethylhexanol, and 2-ethylhexylamine. We were able to synthesize only a small …
Number of citations: 7 www.tandfonline.com
SS Birajdar, S Naqvi, KS More, AL Puyad… - New Journal of …, 2021 - pubs.rsc.org
We designed and synthesized a series of naphthalenediimide (NDI) derivatives through core-substitution (coded as cNDI) with various number of 2-ethyl-hexylamine (EHA) chains at …
Number of citations: 6 pubs.rsc.org
K Matsumoto, Y Sezaki, Y Hata, M Jikei - Separations, 2021 - mdpi.com
… In this study, we attempted the selective precipitation of Pt(IV) from mixed-metal HCl solutions using 2-ethylhexylamine (2EHA) as a precipitant and achieved the selective precipitation …
Number of citations: 6 www.mdpi.com
N Larsson - 2012 - odr.chalmers.se
Capillary electrophoresis (CE) possibility for detection and separation of Acrylic acid (AA), Phosphoric acid (PA), and 2-Ethylhexylamine (2-EHA) in surfactant product was investigated. …
Number of citations: 1 odr.chalmers.se
U Kesieme, A Chrysanthou, M Catulli… - Journal of Environmental …, 2018 - Elsevier
This paper describes the use of TEHA for HCl recovery from a leach solution generated by a hydrometallurgical plant. Four organic extractants were tested including TEHA, Alamine 336…
Number of citations: 8 www.sciencedirect.com
EO Chibirev, RA Cherkasov, DN Ibrasheva… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
… The presented work is devoted to the synthesis of O-2-ethylhexyl-N-(bis-2-ethylhexylamine)methyl-phosphonic acid and the study of its extraction properties relative to copper ions in alkaline-ammonium …
Number of citations: 1 www.tandfonline.com
C Pereira, RJ Gorte - Applied Catalysis A: General, 1992 - Elsevier
… 2-Ethylhexylamine and cyclooctylamine are expected to have molecular diameters of ca. 6 to 8 A and were chosen in order to discriminate between sites on H-ZSM-5 and HY. …
Number of citations: 77 www.sciencedirect.com
R Kakuchi, K Wongsanoh, VP Hoven… - Journal of Polymer …, 2014 - Wiley Online Library
… Although poly(pentafluorophenyl methacrylate) (PPFPMA) can react with 2-ethylhexylamine at 50 C … The reaction between PPhMA and 2-ethylhexylamine was conducted at 120 C in the …
Number of citations: 30 onlinelibrary.wiley.com
TB Bitencourt, MG Nascimento - Journal of Physical Organic …, 2010 - Wiley Online Library
… (PSL) and Candida antarctica (CAL-B) were employed in the chemo-enzymatic oxidation of N-benzyliden-2-ethylhexylamine (1) with octanoic acid as the acyl donor, to obtain the …
Number of citations: 9 onlinelibrary.wiley.com

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